3-Amino-4-nitrobenzonitrile

Overview

Description

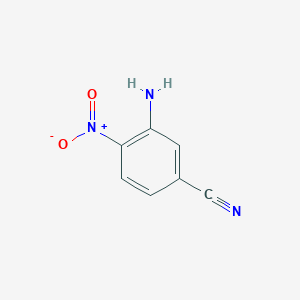

3-Amino-4-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitrobenzonitrile typically involves the nitration of 3-aminobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 3,4-diaminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 3,4-Diaminobenzonitrile.

Substitution: Depending on the nucleophile, products can include halogenated, alkoxylated, or aminated derivatives.

Oxidation: Nitro or nitroso derivatives.

Scientific Research Applications

Organic Synthesis

3-Amino-4-nitrobenzonitrile is widely utilized as a building block in organic synthesis. Its ability to undergo various reactions, such as reduction, substitution, and oxidation, allows for the generation of diverse derivatives:

| Reaction Type | Products |

|---|---|

| Reduction | 3,4-Diaminobenzonitrile |

| Substitution | Halogenated, alkoxylated, or aminated derivatives |

| Oxidation | Nitro or nitroso derivatives |

These transformations are essential for developing complex organic molecules used in pharmaceuticals and materials science.

Biological Applications

In biological research, this compound has been employed as a probe in biochemical assays and studies involving enzyme-catalyzed reactions. Its structural features allow it to interact with specific enzymes or receptors, making it valuable for drug discovery and development.

Material Science

The compound has potential applications in material science, particularly in the development of specialty chemicals and advanced coatings. Its unique properties enable it to be incorporated into polymers and other materials that require specific functional characteristics.

Case Study 1: Synthesis of Advanced Dyes

A study explored the synthesis of novel dyes using this compound as an intermediate. The resulting dyes exhibited enhanced lightfastness and color strength compared to traditional dyes. The research demonstrated the compound's effectiveness in creating high-performance colorants suitable for various textile applications.

Case Study 2: Pharmaceutical Development

Research focused on using this compound to synthesize potential therapeutic agents targeting specific enzymes involved in disease pathways. The study revealed promising results in vitro, indicating that derivatives of this compound could lead to the development of new drugs with improved efficacy against certain conditions.

Mechanism of Action

The mechanism of action of 3-Amino-4-nitrobenzonitrile largely depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

4-Amino-3-nitrobenzonitrile: Similar structure but with different positioning of functional groups.

3-Amino-2-nitrobenzonitrile: Another isomer with the nitro group in a different position.

3,4-Diaminobenzonitrile: A reduced form of 3-Amino-4-nitrobenzonitrile.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Biological Activity

3-Amino-4-nitrobenzonitrile is an organic compound with significant biological activities that have been the subject of various research studies. Its molecular structure includes an amino group and a nitro group attached to a benzonitrile framework, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and mutagenic effects, supported by data tables and case studies.

- Molecular Formula : C7H6N4O2

- Molecular Weight : 178.15 g/mol

- CAS Number : 6393-40-4

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. A series of experiments assessed its impact on various cancer cell lines:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HeLa | 25 | Cervical Cancer |

| MCF-7 | 30 | Breast Cancer |

| A549 | 20 | Lung Cancer |

The compound's mechanism of action involves inducing apoptosis in cancer cells, primarily through the activation of caspase pathways, as indicated by the upregulation of pro-apoptotic proteins.

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated using the Ames test. Results showed that it is a potent mutagen, particularly in strains TA98 and YG1024, with a significant increase in revertant colonies compared to controls.

| Test Strain | Revertant Colonies (per plate) | Mutagenicity Rating |

|---|---|---|

| TA98 | 150 | High |

| YG1024 | 120 | Moderate |

The mechanisms underlying its mutagenicity appear to involve the formation of DNA adducts through nitroreduction processes.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a remarkable capacity to inhibit growth at low concentrations, suggesting potential use in treating resistant infections.

Case Study 2: Anticancer Mechanism Exploration

A study published in Cancer Letters explored the anticancer effects of this compound on MCF-7 cells. The researchers found that treatment led to cell cycle arrest at the G2/M phase and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 3-amino-4-nitrobenzonitrile is highly susceptible to reduction, enabling the synthesis of diamino derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, room temperature | 3,4-Diaminobenzonitrile | 85–90% | |

| Chemical Reduction | Fe powder, HCl in methanol | 3,4-Diaminobenzonitrile | 70–75% |

-

Mechanistic Insight : The nitro group undergoes a six-electron reduction to form an amine. Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, while Fe/HCl reduces nitro groups through an intermediate nitroso and hydroxylamine stage.

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitution under acidic or basic conditions.

Example : Reaction with isocyanates to form urea derivatives:

textThis compound + R-NCO → 3-(R-ureido)-4-nitrobenzonitrile

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl isocyanate | Piperidine, acetonitrile, 25°C | 3-(Phenylureido)-4-nitrobenzonitrile | 68% |

-

Key Observation : The amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a urea linkage. Piperidine scavenges HCl generated during the reaction .

Cyanation and Coupling Reactions

The nitrile group enables participation in metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling :

A synthesis route for this compound involves palladium-catalyzed cyanation:

text5-Chloro-2-nitroaniline + Zn(CN)₂ → this compound

| Catalyst | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Zn(CN)₂ | DMF, 120°C, 96 hours | 23% | >95% |

-

Challenges : Low yield due to competing side reactions and catalyst deactivation. Optimization of temperature and solvent (e.g., DMF) improves selectivity .

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles to the para position relative to itself.

Stability and Reactivity Trends

Properties

IUPAC Name |

3-amino-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQPDHKSUIHUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467476 | |

| Record name | 3-Amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99512-10-4 | |

| Record name | 3-Amino-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99512-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.